

Application Notes & Protocols: BKI-1369 in Porcine Cystoisosporosis Research

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Compound of Interest

Compound Name: BKI-1369

Cat. No.: B10824509

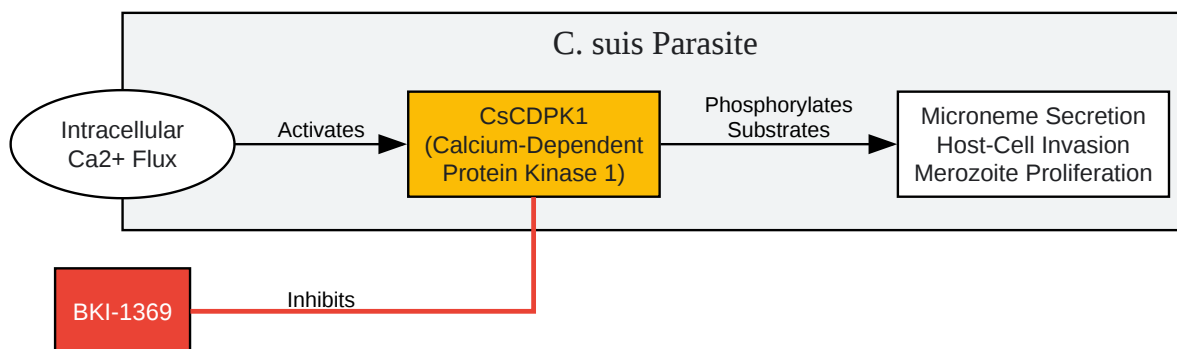
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Porcine cystoisosporosis, caused by the apicomplexan parasite *Cystoisospora suis*, is a significant diarrheal disease affecting suckling piglets, leading to economic losses due to impaired growth and mortality.[1][2] The emergence of resistance to toltrazuril, the primary anticoccidial drug, has created an urgent need for novel therapeutics.[3][4] Bumped Kinase Inhibitors (BKIs) represent a promising class of antiprotozoal compounds that selectively target parasite Calcium-Dependent Protein Kinase 1 (CDPK1), an enzyme essential for parasite motility, invasion, and replication, which is absent in their mammalian hosts.[5] **BKI-1369** is a specific BKI that has demonstrated high efficacy against *C. suis* both in vitro and in vivo, offering a potential alternative for the control of porcine cystoisosporosis.

Mechanism of Action: Targeting CsCDPK1

BKI-1369 functions by inhibiting the *Cystoisospora suis* Calcium-Dependent Protein Kinase 1 (CsCDPK1). In apicomplexan parasites, CDPK1 is a critical regulator of the calcium-dependent signaling pathway that controls essential processes such as microneme secretion, gliding locomotion, host cell invasion, and parasite proliferation. By binding to the ATP-binding pocket of CsCDPK1, **BKI-1369** blocks its kinase activity, thereby disrupting these vital functions and inhibiting the parasite's life cycle. The selectivity of BKIs is attributed to a small "gatekeeper" residue (glycine) in the parasite enzyme, which allows the "bumped" inhibitor to bind, a feature not present in most mammalian kinases.



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Caption: **BKI-1369** inhibits the CsCDPK1 signaling pathway in *C. suis*.

In Vitro Applications & Protocols

BKI-1369 has been shown to effectively inhibit the proliferation of *C. suis* merozoites in intestinal porcine epithelial cell (IPEC-1) cultures. It primarily targets the replication of merozoites rather than the initial host cell invasion by sporozoites.

Quantitative In Vitro Efficacy of BKI-1369

Parameter	Value	Cell Line	Notes	Source
IC ₅₀	40 nM	IPEC-1	50% inhibitory concentration against merozoite proliferation.	
IC ₉₅	200 nM	IPEC-1	>95% inhibition of merozoite proliferation.	
Effective Concentration	> 12.5 nM	IPEC-1	Significant dose-dependent reduction in merozoites.	
Effect on Invasion	No inhibition	IPEC-1	Pre-incubation of sporozoites with BKI-1369 did not prevent host cell invasion.	

Protocol: In Vitro Inhibition of *C. suis* Merozoite Proliferation

This protocol outlines the methodology for assessing the dose-dependent efficacy of **BKI-1369** against *C. suis* in a cell culture model.

1. Materials:

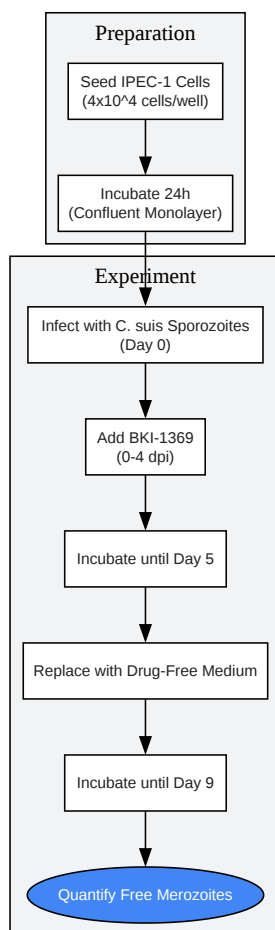
- IPEC-1 cells (Intestinal Porcine Epithelial Cells-1)
- Cell culture medium (e.g., DMEM/F12) with supplements
- 48-well plates
- C. suis* sporozoites (e.g., Wien-I strain)

- **BKI-1369** stock solution (in DMSO)

- Incubator (37°C, 5% CO₂)

2. Experimental Procedure:

- Cell Seeding: Seed IPEC-1 cells into 48-well plates at a density of 4×10^4 cells/well.
- Incubation: Incubate the plates for 24 hours to allow cells to form a confluent monolayer.
- Infection: Infect the IPEC-1 cell monolayers with freshly excysted *C. suis* sporozoites at a sporozoite-to-host-cell ratio of 80:1.
- Treatment: Immediately after infection (Day 0), add **BKI-1369** to the culture medium at desired final concentrations (e.g., 12.5, 25, 50, 100, 200 nM). Include a DMSO-only vehicle control.
- Continuous Exposure: Incubate the infected and treated cells for 5 consecutive days (from 0 to 4 days post-infection, dpi).
- Medium Change: At 5 dpi, replace the **BKI-1369**-containing medium with fresh, drug-free culture medium.
- Final Incubation: Continue incubation until 9 dpi to allow for the development and release of new merozoites.
- Quantification: At 9 dpi, collect the culture supernatant and quantify the number of free merozoites to determine the level of inhibition.



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Caption: Workflow for the in vitro evaluation of **BIKI-1369** efficacy.

In Vivo Applications & Protocols

Oral administration of **BIKI-1369** has been proven effective in experimentally infected suckling piglets, significantly reducing clinical signs and parasite shedding for both toltrazuril-sensitive and toltrazuril-resistant *C. suis* strains.

Quantitative In Vivo Efficacy of BIKI-1369

Table 1: Multiple-Dose Regimen Efficacy

Parameter	Treatment Group	Control Group	Outcome	Source
Dose	10 mg/kg BW, twice daily for 5 days	Vehicle	-	
Oocyst Excretion	Suppressed	High	Effective against toltrazuril-sensitive & resistant strains.	
Diarrhea	Suppressed	Present	Clinical signs were ameliorated.	
Body Weight Gain	Improved	Impaired	Treatment improved piglet health and growth.	
Peak Plasma Conc.	11.7 µM	N/A	Suggests drug accumulation with repeated dosing.	

Table 2: Reduced-Frequency Regimen Efficacy

Dosing Regimen (20 mg/kg BW)	Oocyst Excretion Suppression	Quantitative Reduction (in shedders)	Source
Single dose at 0 dpi	50% of piglets	95.2%	
Single dose at 2 dpi	82% of piglets	98.4%	
Two doses at 2 & 4 dpi	100% of piglets	N/A (Complete suppression)	

Protocol: In Vivo Efficacy Assessment in Piglets

This protocol describes an established animal model for evaluating the therapeutic efficacy of **BKI-1369** against porcine cystoisosporosis.

1. Animals and Housing:

- Use suckling piglets, 2 days of age, from a coccidia-free source.
- House piglets under conditions that prevent accidental infection.

2. Experimental Infection:

- Orally infect each piglet with a defined dose of sporulated *C. suis* oocysts (e.g., Wien-I or Holland-I strains).

3. Treatment Groups:

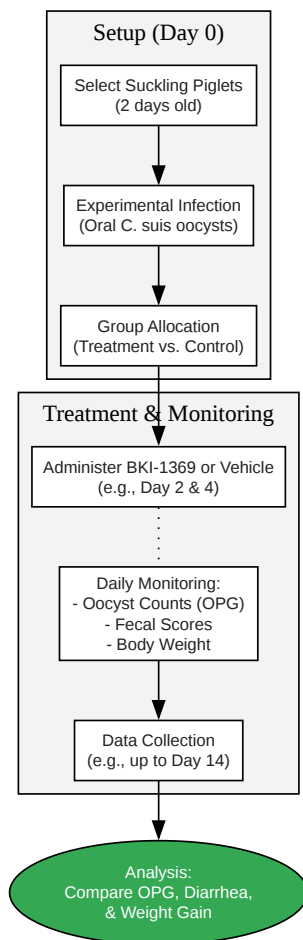
- Treatment Group(s): Administer **BKI-1369** orally according to the desired regimen (e.g., 20 mg/kg BW at 2 and 4 dpi).
- Infected Control Group: Administer the vehicle only.
- Uninfected Control Group: No infection, no treatment.

4. Monitoring and Data Collection:

- Daily Fecal Scoring: Record fecal consistency daily to assess diarrhea.
- Daily Oocyst Counting: Collect fecal samples daily and quantify oocysts per gram (OPG) using a standardized method like the McMaster technique.
- Body Weight: Measure and record the body weight of each piglet at regular intervals (e.g., start of the trial, mid-point, and end).
- Pharmacokinetics (Optional): Collect blood samples at specified time points post-treatment to measure plasma concentrations of **BKI-1369**.

5. Data Analysis:

- Compare oocyst excretion, fecal scores, and body weight gain between the treatment and control groups using appropriate statistical methods.



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Caption: Workflow for the in vivo evaluation of **BKI-1369** in piglets.

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